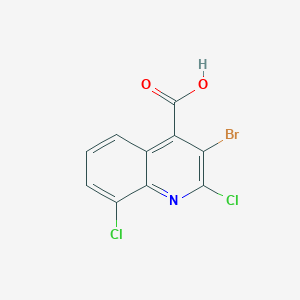
3-Bromo-2,8-dichloroquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,8-dichloroquinoline-4-carboxylic acid typically involves the functionalization of the quinoline ring system. One common method includes the use of Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . This method is often employed to introduce the carboxylic acid group at the 4-position of the quinoline ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored to enhance the efficiency and environmental sustainability of the production process .
化学反应分析
Types of Reactions
3-Bromo-2,8-dichloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the quinoline ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinolines, depending on the specific reaction conditions and reagents used .
科学研究应用
3-Bromo-2,8-dichloroquinoline-4-carboxylic acid is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
作用机制
The mechanism of action of 3-Bromo-2,8-dichloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in signal transduction, leading to changes in cellular processes .
相似化合物的比较
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 7-Bromo-2,8-dimethylquinoline-3-carboxylic acid
- 6-Bromo-2,4-dichloroquinoline
Uniqueness
3-Bromo-2,8-dichloroquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
属性
分子式 |
C10H4BrCl2NO2 |
|---|---|
分子量 |
320.95 g/mol |
IUPAC 名称 |
3-bromo-2,8-dichloroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H4BrCl2NO2/c11-7-6(10(15)16)4-2-1-3-5(12)8(4)14-9(7)13/h1-3H,(H,15,16) |
InChI 键 |
DYTMSCBQDWTAHF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(N=C2C(=C1)Cl)Cl)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15227296.png)

![2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B15227301.png)
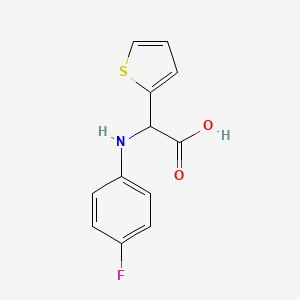
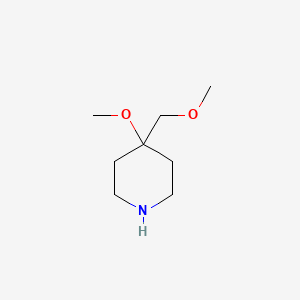
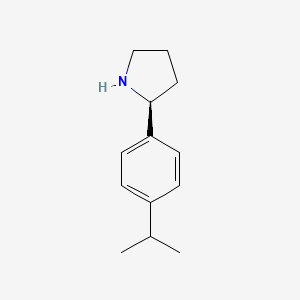
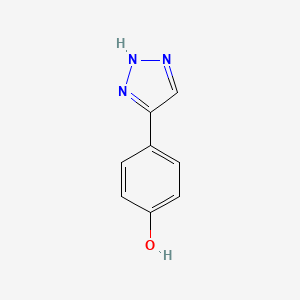
![tert-Butyl 9-amino-1-methyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15227355.png)

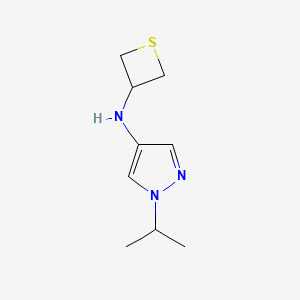
![(R)-4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B15227371.png)
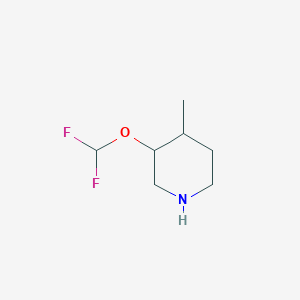

![6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole](/img/structure/B15227396.png)
